molecular formula C25H34O B11938078 Bis(2,6-diisopropylphenyl)methanone

Bis(2,6-diisopropylphenyl)methanone

Cat. No.: B11938078
M. Wt: 350.5 g/mol
InChI Key: BHHOXBINLYBZIS-UHFFFAOYSA-N
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Description

Bis(2,6-diisopropylphenyl)methanone: is an organic compound with the molecular formula C25H34O and a molecular weight of 350.55 g/mol . It is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a central methanone (carbonyl) group. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-diisopropylphenyl)methanone typically involves the reaction of 2,6-diisopropylphenylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product . The reaction conditions often include:

    Solvent: Ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: 2,6-diisopropylphenylmagnesium bromide, carbon dioxide, hydrochloric acid

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-diisopropylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction to alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Bis(2,6-diisopropylphenyl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2,6-diisopropylphenyl)methanone involves its interaction with molecular targets through its carbonyl group and aromatic rings. These interactions can lead to various chemical transformations, including coordination with metal ions and participation in redox reactions . The pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

  • Bis(2,6-diisopropylphenyl)carbodiimide
  • 2,6-Diisopropylphenyl-substituted bismuth compounds

Comparison: Bis(2,6-diisopropylphenyl)methanone is unique due to its central carbonyl group, which imparts distinct reactivity compared to similar compounds like Bis(2,6-diisopropylphenyl)carbodiimide, which contains a carbodiimide group instead . The presence of the carbonyl group allows for different types of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C25H34O

Molecular Weight

350.5 g/mol

IUPAC Name

bis[2,6-di(propan-2-yl)phenyl]methanone

InChI

InChI=1S/C25H34O/c1-15(2)19-11-9-12-20(16(3)4)23(19)25(26)24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3

InChI Key

BHHOXBINLYBZIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)C2=C(C=CC=C2C(C)C)C(C)C

Origin of Product

United States

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